

Application Notes and Protocols for FGFR4 Inhibitors in Murine Models

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Compound of Interest

Compound Name: *Fgfr4-IN-11*

Cat. No.: *B12419731*

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Note: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "**Fgfr4-IN-11**." The following application notes and protocols are based on established research with other selective and potent FGFR4 inhibitors, providing a comprehensive guide for researchers, scientists, and drug development professionals working with similar molecules in preclinical mouse models.

Introduction to FGFR4 Inhibition in Oncology

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers. The FGF19-FGFR4 signaling axis is a key driver in these malignancies, promoting tumor cell proliferation, survival, and resistance to therapy.^{[1][2]} Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. This document outlines the typical dosing, administration, and experimental protocols for evaluating FGFR4 inhibitors in mouse models, based on data from compounds such as Roblitinib, FGF401, and BLU-554.

Quantitative Data Summary of Representative FGFR4 Inhibitors in Mice

The following tables summarize dosing and efficacy data for several well-characterized FGFR4 inhibitors used in murine xenograft models. This information can serve as a starting point for designing in vivo studies with novel FGFR4 inhibitors.

Table 1: Dosing and Administration of FGFR4 Inhibitors in Mice

Compound	Mouse Model	Dose	Administration Route	Dosing Schedule	Reference
Roblitinib	rSKBR3 and MDA-MB-361 anti-HER2 resistant breast cancer xenografts	30 mg/kg	Oral	Daily	[3]
LD1 (anti-FGFR4 mAb)	HUH7 liver cancer xenograft	30 mg/kg	Intraperitoneal	Weekly	[4]
FGF401	Trastuzumab-insensitive PDX tumor-bearing mice	Not Specified	Not Specified	Not Specified	[5]
BLU-554	Wild-type mice (for PK study)	Not Specified	Not Specified	Not Specified	[6]
Rogaratinib	Breast cancer PDX models	Not Specified	Not Specified	Not Specified	[7]

Table 2: In Vivo Efficacy of FGFR4 Inhibitors in Murine Xenograft Models

Compound	Cancer Type	Efficacy Endpoint	Results	Reference
Roblitinib	HER2-resistant Breast Cancer	Tumor Growth Inhibition	Combination with trastuzumab showed significant tumor growth inhibition.	[3]
LD1 (anti-FGFR4 mAb)	Hepatocellular Carcinoma	Tumor Growth Inhibition	96% inhibition of tumor growth compared to control.	[4]
FGF401	Trastuzumab-resistant Breast Cancer	Tumor Growth Inhibition	Effectively inhibits tumor growth.	[5]

Experimental Protocols

Murine Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an FGFR4 inhibitor.

Materials:

- 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
- Cancer cell line with known FGFR4 activation (e.g., HUH7 for HCC, or a breast cancer line with FGF19/FGFR4 amplification)
- Matrigel (or similar basement membrane matrix)
- FGFR4 inhibitor (formulated for in vivo use)
- Vehicle control
- Calipers

- Sterile syringes and needles

Procedure:

- **Cell Preparation:** Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- **Tumor Inoculation:** Anesthetize the mice. Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization and Treatment:** When tumors reach the desired average size, randomize the mice into treatment and control groups (n=5-10 mice per group).
- **Dosing and Administration:**
 - **Treatment Group:** Administer the FGFR4 inhibitor at the predetermined dose and schedule (e.g., 30 mg/kg, daily, by oral gavage).
 - **Control Group:** Administer the vehicle control using the same route and schedule.
- **Efficacy Evaluation:** Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., after 21-28 days, or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- **Data Analysis:** Calculate the average tumor volume for each group over time. Determine the percentage of tumor growth inhibition (% TGI) using the formula: $(1 - (\text{Average tumor volume of treated group} / \text{Average tumor volume of control group})) \times 100$.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic approach for determining the pharmacokinetic profile of an FGFR4 inhibitor in mice.

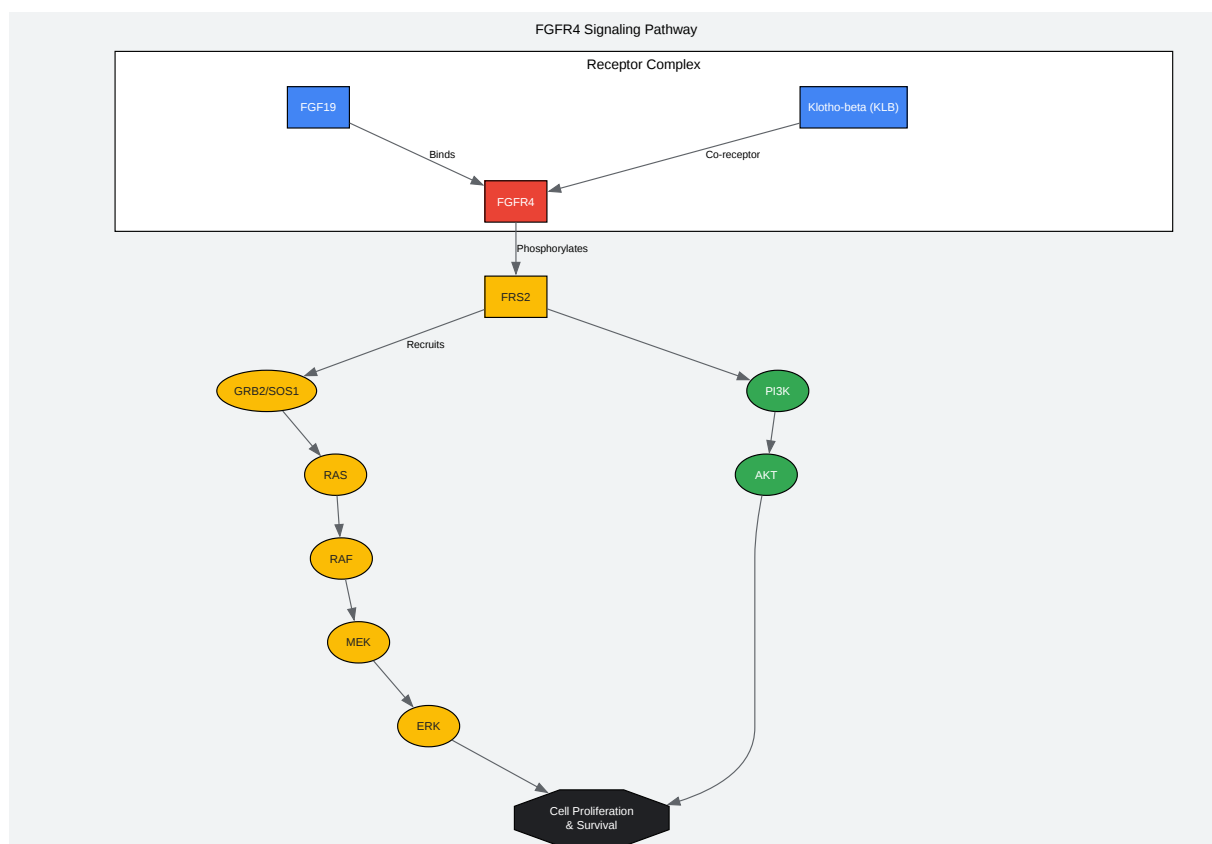
Materials:

- Male or female mice (strain as appropriate)
- FGFR4 inhibitor
- Appropriate vehicle for dosing
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

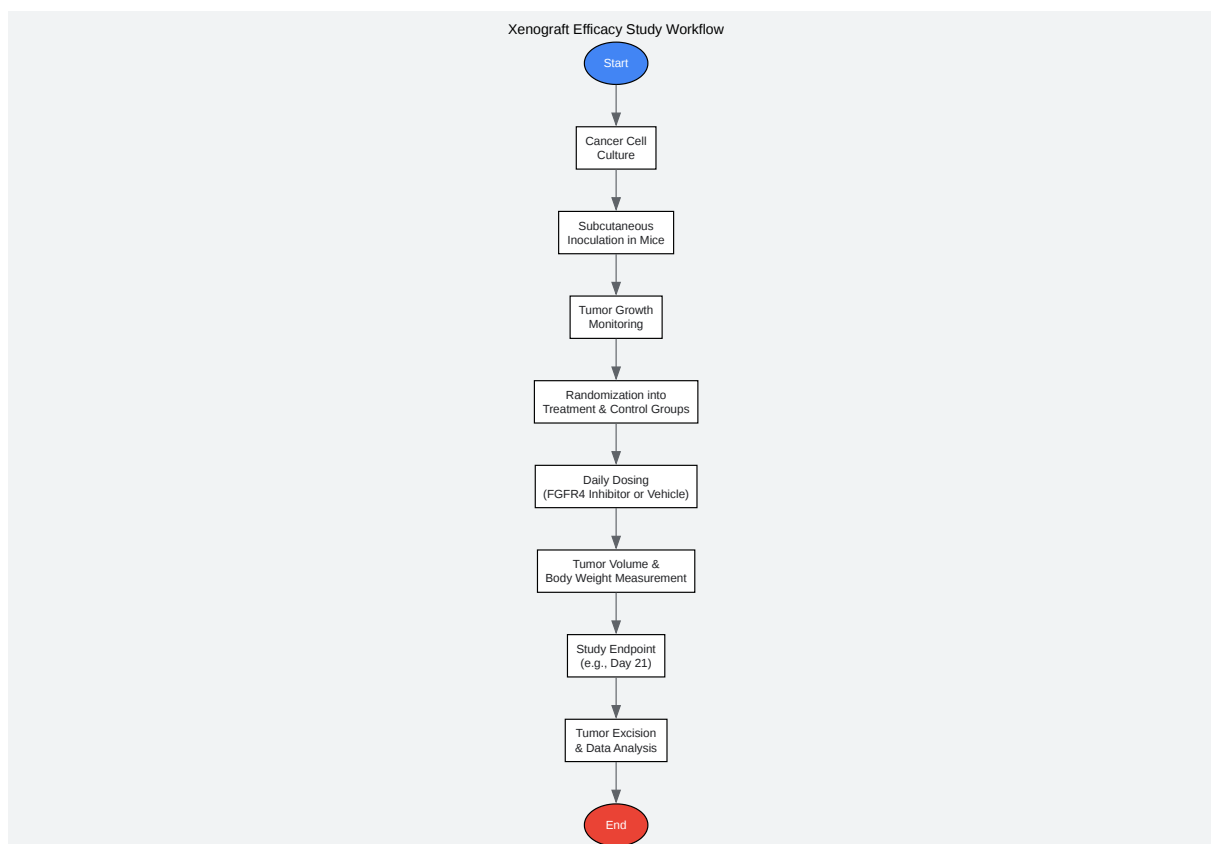
- **Dosing:** Administer a single dose of the FGFR4 inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
- **Blood Sampling:** At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically via retro-orbital or tail vein bleed) into EDTA-coated tubes.
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.
- **Sample Analysis:** Quantify the concentration of the FGFR4 inhibitor in the plasma samples using a validated analytical method such as LC-MS/MS.^[6]
- **Data Analysis:** Plot the plasma concentration of the drug versus time. Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life (t_{1/2}).

Visualizations



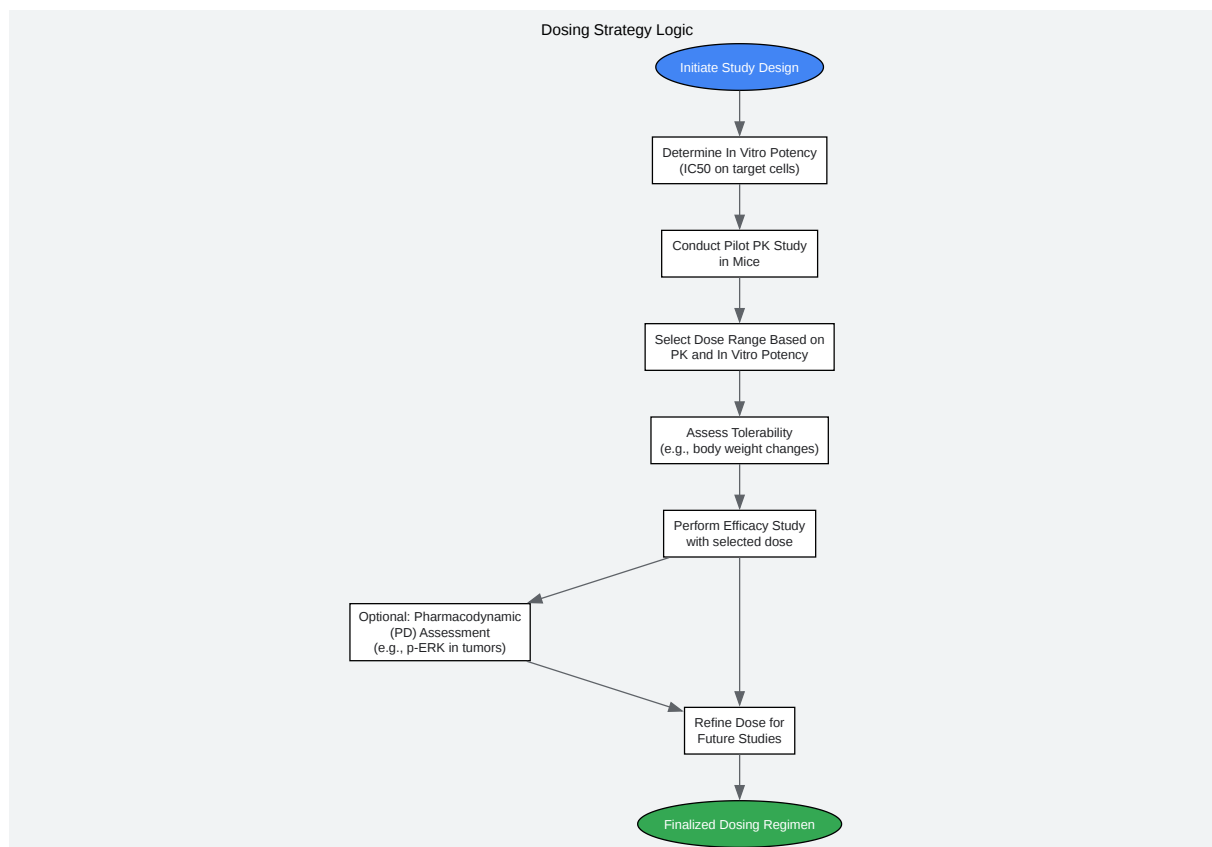
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Caption: Simplified FGFR4 signaling cascade upon FGF19 binding.



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Caption: Workflow for in vivo efficacy assessment of an FGFR4 inhibitor.



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Caption: Logical flow for establishing a dosing regimen for a novel FGFR4 inhibitor.

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